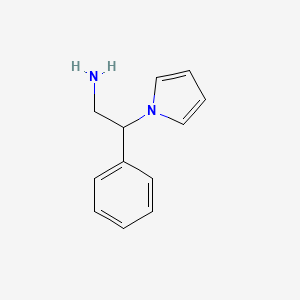
2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine, as dual-targeting inhibitors against multidrug-resistant cancer cells. For instance, compounds with similar structures have demonstrated significant inhibition of carbonic anhydrase and the Wnt/β-catenin signaling pathway, which are crucial in cancer progression . The ability to inhibit these pathways suggests that this compound could be developed into a therapeutic agent for treating resistant forms of cancer.
Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. Pyrrole derivatives have been associated with analgesic properties, particularly in the context of neuropathic pain management. Their interaction with nociceptin/orphanin FQ receptors indicates a promising avenue for developing new analgesics .
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through reactions with formylbenzoic acids or acetylbenzoic acids via N-acyliminium cation aromatic cyclizations . This synthetic pathway is significant for producing complex molecules that may exhibit biological activity.
Materials Science
Polymer Chemistry
In materials science, the incorporation of pyrrole derivatives into polymers has been explored for their conductive properties. The ability to modify electrical conductivity through chemical doping makes these compounds valuable in developing advanced materials for electronics and sensors .
Case Studies and Research Findings
Propriétés
Numéro CAS |
1018647-34-1 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-phenyl-2-pyrrol-1-ylethanamine |
InChI |
InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-9,12H,10,13H2 |
Clé InChI |
SSQNETZEYAKUES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CN)N2C=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(CN)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















